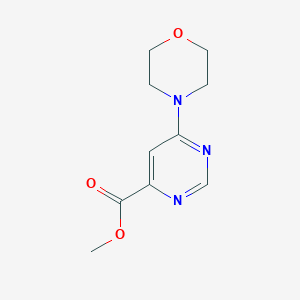
Methyl 6-morpholinopyrimidine-4-carboxylate
描述
Synthesis Analysis
The synthesis of a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives has been outlined in the literature . These derivatives have been assessed for their anti-inflammatory activity in macrophage cells that have been stimulated by LPS .Molecular Structure Analysis
The molecular structure of Methyl 6-morpholinopyrimidine-4-carboxylate has been characterised by NMR (1H & 13C), SC-XRD and mass spectral analysis .科学研究应用
Anticancer Agents
Methyl 6-morpholinopyrimidine-4-carboxylate derivatives have been synthesized and characterized for their potential as anticancer agents . These compounds have been tested in vitro using different human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain) . Some of these derivatives exhibited potent anticancer activity in a dose-dependent manner .
Inducing Cellular Apoptosis
The inhibitory effect of these compounds on cancer cell proliferation has been shown to be a consequence of reactive oxygen species (ROS) generation and subsequent induction of cellular apoptosis . This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .
mTOR Inhibitors
Molecular docking studies have revealed that these compounds bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR) . mTOR is a key regulator of cell growth and proliferation, and its inhibition can lead to the suppression of cancer growth .
Synthesis of Pyrimidine Derivatives
Methyl 6-morpholinopyrimidine-4-carboxylate is used in the synthesis of pyrimidine derivatives . These derivatives are characterized by NMR (1H & 13C), SC-XRD, and mass spectral analysis .
Antiproliferative Agents
These compounds have been explored as antiproliferative agents . They have shown to prevent cancer cell proliferation by inducing apoptosis .
作用机制
Target of Action
Methyl 6-morpholinopyrimidine-4-carboxylate primarily targets the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
Methyl 6-morpholinopyrimidine-4-carboxylate interacts with its target, mTOR, by binding to the ATP binding pocket of mTOR . This interaction inhibits the function of mTOR, leading to various downstream effects.
Biochemical Pathways
The inhibition of mTOR by Methyl 6-morpholinopyrimidine-4-carboxylate affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. The inhibition of mTOR leads to a decrease in protein synthesis and cell proliferation .
Result of Action
The result of Methyl 6-morpholinopyrimidine-4-carboxylate’s action is the inhibition of cancer cell proliferation. It achieves this by inducing apoptosis, a form of programmed cell death. This is evidenced by an increase in reactive oxygen species (ROS) generation, hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .
Action Environment
The action, efficacy, and stability of Methyl 6-morpholinopyrimidine-4-carboxylate can be influenced by various environmental factors These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it is acting upon.
未来方向
属性
IUPAC Name |
methyl 6-morpholin-4-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-15-10(14)8-6-9(12-7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJUBNLMEZLLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182876 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1949816-04-9 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




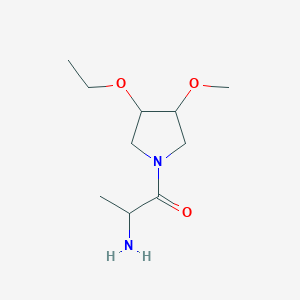
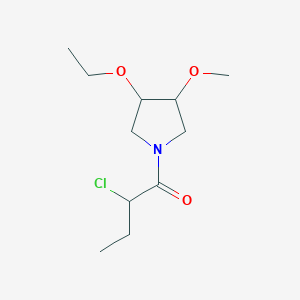
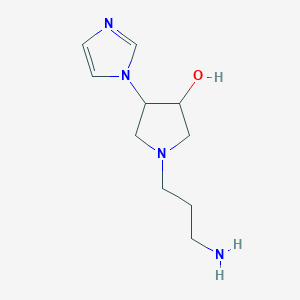
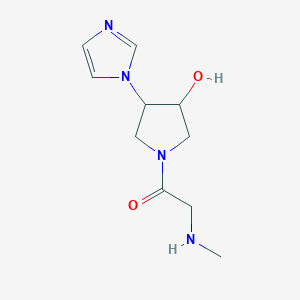

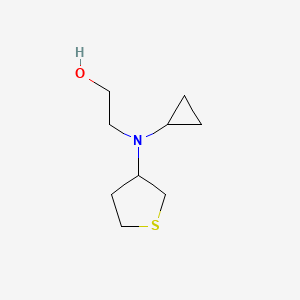

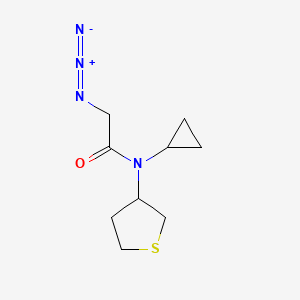
![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)
![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478016.png)